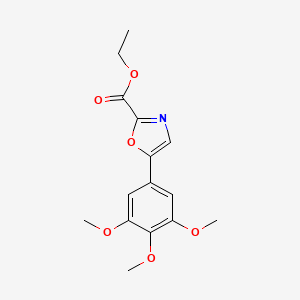

Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate

CAS No.: 2097963-24-9

Cat. No.: VC3213881

Molecular Formula: C15H17NO6

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097963-24-9 |

|---|---|

| Molecular Formula | C15H17NO6 |

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | ethyl 5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carboxylate |

| Standard InChI | InChI=1S/C15H17NO6/c1-5-21-15(17)14-16-8-12(22-14)9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3 |

| Standard InChI Key | WMVUKJQRBKBXBD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |

| Canonical SMILES | CCOC(=O)C1=NC=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |

Introduction

Structural Characterization and Identification

Molecular Structure and Properties

Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate features a molecular structure that combines several pharmacologically relevant moieties. Based on the structural similarities with compounds in the search results, particularly Ethyl 5-phenyl-1,3-oxazole-2-carboxylate, we can infer several properties. The molecular weight would be approximately 307.31 g/mol, calculated by adding the weight of the three methoxy groups (90.09 g/mol) to the weight of Ethyl 5-phenyl-1,3-oxazole-2-carboxylate (217.22 g/mol) . The compound likely exists as a crystalline solid at room temperature, with solubility characteristics favoring organic solvents such as ethanol, methanol, dichloromethane, and dimethylsulfoxide, but limited water solubility. The three methoxy groups on the phenyl ring would increase the polarity compared to the unsubstituted phenyl analog but would also contribute to lipophilicity through their alkyl portions.

Comparative Analysis with Related Compounds

Several structurally related compounds appear in the search results that help contextualize the characteristics of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate. 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole shares the 5-(3,4,5-trimethoxyphenyl)oxazole core but has a chloromethyl group at the 2-position instead of an ethyl carboxylate . This structural difference would affect reactivity and potential biological interactions. Ethyl 5-phenyl-1,3-oxazole-2-carboxylate shares the ethyl carboxylate at the 2-position and the basic 5-aryloxazole structure but lacks the trimethoxy substitution on the phenyl ring . The comparison with compounds containing 3,4,5-trimethoxybenzyl groups described in search result #3 provides further insights, as these compounds showed enhanced biological activity compared to their parent compounds, suggesting that the trimethoxy substitution pattern contributes significantly to biological activity .

Synthetic Methodologies

General Approaches to Oxazole Synthesis

The synthesis of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate could be approached through several established methods for oxazole synthesis, drawing from strategies documented for related compounds. One common route to 2,5-disubstituted oxazoles involves the reaction of α-aminoesters with aryl methyl ketones. As mentioned in search result #2, "Ethyl 2-aminoacetate hydrochloride reacted with aryl methyl ketone to afford the product in lower yield. Then, in order to improve the yield, the substrate was reacted with K2CO3 in order to remove the hydrochloric acid and subsequently react with acetophenone could provide desired product in 25% yield" . Applied to our target compound, this would involve the reaction of ethyl 2-aminoacetate with 3,4,5-trimethoxyphenyl methyl ketone. Alternative approaches might include the cyclization of appropriate precursors to form the oxazole ring, such as the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl isocyanoacetate, followed by oxidation to form the oxazole.

Specific Synthesis Strategies

For the specific synthesis of 5-(3,4,5-trimethoxyphenyl)oxazole derivatives, more specialized approaches may be required. The search results provide insights into synthesis pathways for related compounds that could be adapted. For instance, the reaction sequence might begin with 3,4,5-trimethoxyphenyl methyl ketone, which would undergo reaction with dimethylformamide dimethylacetal (DMFDMA) or similar reagents to form an enaminone intermediate. This intermediate would then react with ethyl 2-aminoacetate to form the oxazole ring with the desired substitution pattern. Alternatively, a direct cyclization approach might involve the reaction of an appropriate α-bromoketone derived from 3,4,5-trimethoxyphenylacetophenone with ethyl isocyanate, followed by oxidation to form the target oxazole. These strategies would need to be optimized for the specific structural requirements of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate.

Purification and Characterization Techniques

The purification of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate would likely involve column chromatography, as is common for similar compounds. Search result #5 mentions that "The obtained crude product was purified by column chromatography using ethyl acetate/hexane (1:1) as eluent to afford pure compounds" . Similar solvent systems would likely be effective for our target compound, possibly with minor adjustments to accommodate the polarity imparted by the trimethoxy groups. Characterization would involve standard analytical techniques including NMR (both 1H and 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity. The melting point determination would also be valuable for characterization, with the compound expected to be a crystalline solid with a defined melting point, likely in a similar range to related oxazole derivatives.

Biological Activities and Mechanisms

Anticancer Properties

Structure-Activity Relationships

Structure-activity relationship studies of similar compounds provide valuable insights into the potential biological activity of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate. Search result #3 mentions that compounds with 3,4,5-trimethoxybenzyl substituents showed better activity in biological assays compared to their parent compounds . This suggests that the trimethoxyphenyl moiety in our target compound might enhance its biological activity compared to simpler phenyl analogs. The positioning of the substituents on the oxazole ring, with the 3,4,5-trimethoxyphenyl group at the 5-position and the ethyl carboxylate at the 2-position, likely creates a specific spatial arrangement that facilitates interaction with biological targets such as tubulin. This arrangement may be critical for the compound's potential antimitotic activity. Further exploration of structure-activity relationships would involve systematic modifications of both the oxazole core and the substituents to optimize biological activity and pharmacokinetic properties.

Interaction with Tubulin and Cellular Mechanisms

The potential mechanism of action of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate likely involves interaction with tubulin, disrupting microtubule dynamics and consequently inhibiting cell division. Search result #4 mentions "Inhibition of tubulin polymerization and colchicine binding" in the biological evaluation of structurally related oxazoles . Additionally, search result #3 describes molecular modeling studies on the colchicine binding site of tubulin, noting that some compounds showed "a better G-Score (kcal/mol)" and "a better affinity for the colchicine site" . This suggests that our target compound might bind to the colchicine site on tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis. The 3,4,5-trimethoxyphenyl group, present in our target compound, is a structural feature of many known tubulin-binding agents, including colchicine and combretastatin A-4, further supporting this proposed mechanism of action.

Research Applications and Future Directions

Future Research Directions

Future research on Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate should focus on several key areas to fully elucidate its potential as a therapeutic agent. Comprehensive structure-activity relationship studies would be valuable, systematically modifying both the oxazole core and the substituents to optimize biological activity and pharmacokinetic properties. Detailed mechanistic studies, including crystallographic analysis of the compound bound to tubulin, would provide deeper insights into its mode of action and guide further structural optimization. In vitro and in vivo studies, similar to those mentioned in search result #4 for related compounds, would be essential to evaluate the compound's efficacy and safety profile . Additionally, exploration of novel delivery systems, such as nanoparticle-based approaches, might improve the compound's solubility, stability, and targeted delivery to tumor sites. These research directions would collectively contribute to the development of Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate or its derivatives as potential therapeutic agents with optimized efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume